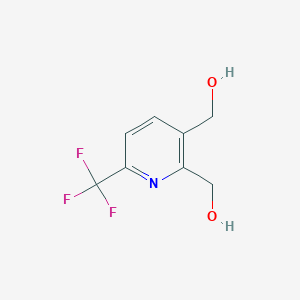

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol

Overview

Description

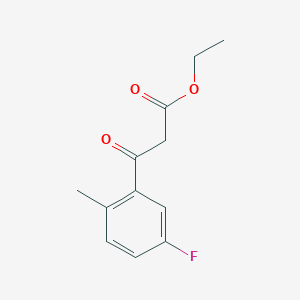

“(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol”, commonly referred to as TFM-DMA or Pyridine Trifluoromethyl Dimethanol, is a widely used chemical compound in various fields of research and industry. It contains total 22 bond(s); 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 hydroxyl group(s), 2 primary alcohol(s) and 1 Pyridine(s) .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of “this compound” is C8H8F3NO2. It contains a six-membered ring, two hydroxyl groups, two primary alcohols, and one pyridine .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Magnetic Refrigerants

- Ferrimagnetic Clusters : The compound formed by pyridine-2,6-dimethanol exhibits ferrimagnetic behavior and shows promise as a low-temperature magnetic refrigerant. This highlights its potential application in magnetic cooling technologies (Dermitzaki et al., 2013).

Single-Molecule Magnets

- Mn4 Compound with High Ground State : A reaction involving pyridine-2,6-dimethanol resulted in a Mn4 compound, which is a new class of single-molecule magnets with a high ground state, demonstrating potential in advanced magnetic applications (Brechin et al., 1999).

Coordination Chemistry

- Luminescent Lanthanide Compounds : Derivatives of pyridine-2,6-di(pyrazol-1-yl)pyridine and related ligands, including pyridine-2,6-dimethanol, have been used to create luminescent lanthanide compounds for biological sensing. This indicates their potential in biochemistry and medical imaging (Halcrow, 2005).

High-Spin Molecules

- Diol-type Ligands in High-Spin Molecules : Pyridine-2,6-dimethanol has been combined with paramagnetic transition metal ions, leading to high-spin molecules and single-molecule magnets. This research is significant in the field of molecular magnetism and materials science (Tasiopoulos & Perlepes, 2008).

Photoluminescence Studies

- Zinc(II) Carboxylate Complexes : The use of pyridine-2,6-dimethanol in zinc(II) carboxylate chemistry resulted in cluster compounds with interesting photoluminescent properties. This finding could be relevant for the development of new luminescent materials (Katsoulakou et al., 2013).

Enantioselective Reactions

- Pyridine-2,6-bis(oxazoline) in Catalysis : A new pyridine-2,6-bis(oxazoline) was synthesized, showing efficiency in lanthanide-based catalysts for enantioselective reactions. This is a significant contribution to the field of asymmetric synthesis and catalysis (Desimoni et al., 2005).

Molecular Docking and Screening

- Antimicrobial and Antioxidant Activity : Novel pyridine derivatives have shown potential in antimicrobial and antioxidant activities, indicating their relevance in pharmaceutical and medical research (Flefel et al., 2018).

Synthesis and Structural Studies

- Nickel(II) Cluster Chemistry : Pyridine-2,6-dimethanol's application in nickel(II) cluster chemistry has led to different core topologies in synthesized compounds, contributing to the field of coordination chemistry and material science (Alexopoulou et al., 2012).

Lanthanide Compounds with Fluorinated Ligands

- Lanthanide-F dative Interactions : The study of lanthanide compounds with fluorinated ligands, including pyridine-2,6-dimethanol, shows variation in Ln-F dative interactions. This research provides insights into the coordination chemistry of lanthanides (Melman et al., 2002).

Luminescent Properties of Lanthanide Organic Frameworks

- Lanthanide-Organic Frameworks : The reaction of pyridine-2,6-dicarboxylic acid with lanthanides forms frameworks with significant luminescent properties. This opens avenues in materials science for creating new luminescent compounds (Huang et al., 2008).

Mechanism of Action

Target of Action

Related compounds have been involved in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 , suggesting potential targets within steroid hormone metabolism.

Biochemical Pathways

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol may affect biochemical pathways related to its targets. For instance, if it targets 11β-hydroxysteroid dehydrogenase type 1, it could influence glucocorticoid metabolism and related signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is air sensitive and should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents . These factors could affect its stability and potency.

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(hydroxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)7-2-1-5(3-13)6(4-14)12-7/h1-2,13-14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKAMIPMNVQWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727834 | |

| Record name | [6-(Trifluoromethyl)pyridine-2,3-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905273-57-6 | |

| Record name | [6-(Trifluoromethyl)pyridine-2,3-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylamine](/img/structure/B1399569.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)

![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)

![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)